Cyclopropane, (3-methyl-1,2-butadienyl)-

Description

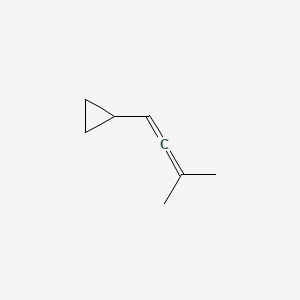

Structure

2D Structure

3D Structure

Properties

CAS No. |

60166-72-5 |

|---|---|

Molecular Formula |

C8H12 |

Molecular Weight |

108.18 g/mol |

InChI |

InChI=1S/C8H12/c1-7(2)3-4-8-5-6-8/h4,8H,5-6H2,1-2H3 |

InChI Key |

GREHIJIDVDLPBU-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C=CC1CC1)C |

Origin of Product |

United States |

Mechanistic Investigations of Transformations Involving Cyclopropane, 3 Methyl 1,2 Butadienyl

Thermal Rearrangement Pathways of Cyclopropylallenes

Thermal activation of cyclopropylallenes initiates a cascade of intricate rearrangements, driven by the release of ring strain and the versatile reactivity of the allene (B1206475) moiety. These pathways often involve pericyclic reactions, radical intermediates, and complex structural isomerizations.

Vinylcyclopropane (B126155) Rearrangement Analogues

The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a well-documented process in organic chemistry, typically occurring at high temperatures. wikipedia.orgorganicreactions.org Cyclopropylallenes, such as 3-cyclopropyl-1,2-butadiene, can be considered analogues of vinylcyclopropanes, where one of the vinyl group's double bonds is replaced by the cumulene system of an allene. These compounds undergo an analogous rearrangement, but often under significantly milder conditions. acs.org

Theoretical studies, such as those using MINDO/3 calculations, have been employed to probe the mechanistic details of the cyclopropylallene rearrangement, comparing it to the parent vinylcyclopropane system. These studies help to elucidate the "biradicaloid" nature of the transition states and explain the observed differences in reaction rates. acs.org

Allene-to-1,3-Diene Isomerizations

The isomerization of allenes to conjugated 1,3-dienes is a thermodynamically favorable, atom-economical transformation. mdpi.combohrium.com In the context of cyclopropylallenes, this rearrangement can compete with or follow the vinylcyclopropane-type ring expansion. Seminal studies in the late 1960s demonstrated that strained exo-cyclic allenyl cyclopropanes undergo thermal rearrangement to 1,3-dienyl cyclopropanes at temperatures exceeding 300 °C. mdpi.comencyclopedia.pub This process is believed to occur through a homolytic cleavage of the cyclopropane (B1198618) ring, followed by subsequent ring-closure events. encyclopedia.pub

The synthetic utility of this direct thermal isomerization can be limited, but the reaction is notably facilitated by aryl substitution on the cyclopropane ring. This observation is consistent with a mechanism involving radical intermediates, where the aryl groups provide stabilization. mdpi.comencyclopedia.pub

| Substrate Type | Rearrangement Product | Typical Conditions | Mechanistic Feature |

|---|---|---|---|

| Vinylcyclopropane | Cyclopentene (B43876) | High Temperature (>300 °C) | Concerted or Diradical Pathway wikipedia.org |

| Cyclopropylallene | Methylenecyclopentene | Milder than Vinylcyclopropane | Analogous Ring Expansion acs.org |

| Exo-cyclic Allenyl Cyclopropane | 1,3-Dienyl Cyclopropane | High Temperature (>300 °C) | Homolytic Ring Cleavage mdpi.comencyclopedia.pub |

Radical Intermediates and Homolytic Cleavage Processes

Many thermal rearrangements of cyclopropane derivatives proceed through mechanisms involving the cleavage of a carbon-carbon bond within the strained ring. This cleavage can be homolytic, resulting in the formation of diradical intermediates. wikipedia.orgyoutube.com Homolysis is a process where a chemical bond dissociates, and each fragment retains one of the originally bonded electrons, generating two radicals. wikipedia.orgchemistrysteps.com The energy required for this process is known as the bond dissociation energy (BDE). chemistrysteps.comlibretexts.org

In the thermal rearrangement of strained allenic systems like cyclopropylallenes, the initial step is often the homolytic breakage of a cyclopropane bond. mdpi.comencyclopedia.pub This generates a diradical intermediate that is stabilized by the adjacent allene system. The subsequent fate of this diradical determines the final product distribution. It can lead to the formation of 1,3-dienes through hydrogen migration or ring-closure events. mdpi.comencyclopedia.pub The presence of substituents that can stabilize radicals, such as aryl groups, can lower the activation energy for the initial homolytic cleavage and facilitate the rearrangement. mdpi.com The mechanistic formulation for analogous systems, like the vinylcyclobutane-to-cyclohexene rearrangement, is also described as a stepwise diradical process. mdpi.com The formation of these radical intermediates is a key factor in explaining the stereochemical outcomes and the variety of products observed in these high-energy reactions. mdpi.com

Cope Rearrangement in Related Vinyl Cyclopropanes

The Cope rearrangement is a acs.orgacs.org-sigmatropic rearrangement of a 1,5-diene. wikipedia.org While cyclopropylallene itself is not a 1,5-diene, its rearrangement pathways can be conceptually related to sigmatropic shifts, and related vinylcyclopropane systems can undergo true Cope rearrangements. For instance, cis-1,2-divinylcyclopropane readily undergoes a Cope rearrangement to form cyclohepta-1,4-diene. This reaction is notable for proceeding through a boat-like transition state due to the conformational constraints of the molecule. wikipedia.org

The principles of the Cope rearrangement, which is a thermally allowed, concerted pericyclic reaction, provide a framework for understanding other rearrangements involving six-electron cyclic transition states. wikipedia.orgyoutube.com The diradical intermediates proposed in vinylcyclopropane rearrangements can also be considered in the context of the Cope rearrangement's transition state, which is sometimes described as having diradical character, although it is not typically a true intermediate. wikipedia.org The study of tandem reactions, such as an alkoxide-promoted acs.orgmdpi.com sigmatropic rearrangement followed by a Cope rearrangement, further illustrates the interplay of different pericyclic reactions in complex molecular systems. mdpi.com

Catalytic Reaction Mechanisms

While thermal conditions often require high energy input, transition metal catalysis can provide milder and more selective pathways for the rearrangement of strained molecules like cyclopropylallenes. Gold(I) catalysts, in particular, have emerged as powerful tools for activating alkynes and allenes.

Gold(I)-Catalyzed Sigmatropic Rearrangements via Allene Intermediates

Homogeneous gold catalysis has gained significant attention for its ability to effect a wide range of organic transformations under mild conditions. nih.gov Gold(I) complexes are particularly effective at activating allenes, rendering them susceptible to nucleophilic attack or rearrangement. beilstein-journals.org The interaction of a gold(I) catalyst with an allene leads to the formation of a gold-activated allene complex, which can be represented by several resonance structures, including an η²-complex or a σ-allylic cation. beilstein-journals.org

In the context of cyclopropylallenes, gold(I) catalysis can facilitate sigmatropic rearrangements. For example, the gold(I)-catalyzed rearrangement of propargylic esters is a well-studied process that is postulated to proceed through gold(I)-coordinated allene intermediates. nih.govfrontiersin.org These rearrangements are often reversible and allow for the formation of various products depending on the subsequent reaction pathways of the allene intermediate. nih.gov Mechanistic studies using cyclopropane probes have provided experimental evidence for the nature of these transformations, confirming the reversibility of rearrangements for propargylic esters. nih.gov The gold catalyst can play a dual role, first promoting the formation of an allene intermediate (e.g., via a 1,3-acyloxy migration) and then facilitating further cyclization or rearrangement steps. frontiersin.org These catalytic cycles demonstrate the versatility of gold in mediating complex bond reorganizations involving allene functionalities. nih.govbeilstein-journals.org

| Transformation Type | Key Intermediate/Transition State | Driving Force/Facilitating Factor | Typical Product Class |

|---|---|---|---|

| Vinylcyclopropane Analogue Rearrangement | Biradicaloid Transition State acs.org | Ring Strain Release | Methylenecyclopentenes acs.org |

| Allene-to-1,3-Diene Isomerization | Diradical Intermediate mdpi.com | Formation of Conjugated System | 1,3-Dienyl Cyclopropanes encyclopedia.pub |

| Homolytic Cleavage Process | Diradical Species wikipedia.org | Thermal Energy, Radical Stabilization | Rearranged Isomers mdpi.com |

| Gold(I)-Catalyzed Rearrangement | Gold-Coordinated Allene nih.gov | π-Lewis Acidity of Gold(I) | Varies (Cyclized/Rearranged Products) frontiersin.org |

Copper-Catalyzed Cyclopropane Ring-Opening and Functionalization

Copper catalysts are effective in promoting the ring-opening of cyclopropanes. For instance, the copper-catalyzed carbometalation of cyclopropenes is a key step in the synthesis of alkenyl cyclopropyl (B3062369) diols, which are valuable substrates for studying mechanistic aspects of subsequent reactions like tandem Heck-cyclopropane ring-opening. In the context of vinyl cyclopropanes, copper-catalyzed atom transfer radical polymerization (ATRP) can lead to 1,5-ring opening polymerization, resulting in linear polymers. rsc.org This contrasts with conventional free radical copolymerization, which often yields polymers with the cyclic ring retained in the main chain. rsc.org The mechanism is thought to involve the formation of a β-borylalkylcopper intermediate, which can then undergo further reactions.

A study on the copper-catalyzed synthesis of β-boryl cyclopropanes demonstrated the formation of a carbene intermediate from an acyl-copper species. This intermediate is then captured by an unsaturated C=C double bond to form the cyclopropane ring.

| Catalyst System | Reactants | Product Type | Key Feature |

| Copper Catalyst | Aryl Olefins, CO, B₂pin₂ | β-boryl cyclopropanes | In situ generation of a carbene intermediate. nih.gov |

| CuBr/Me₆-TREN | 1-carboethoxy-1-cyano-2-vinylcyclopropane (BCVCP), Methyl Methacrylate (MMA) | Linear Copolymers | Predominantly 1,5-ring opening polymerization. rsc.org |

Lewis Acid-Mediated Transformations

Lewis acids are potent activators for the ring-opening of donor-acceptor (D-A) cyclopropanes. The activation of an ester moiety in a bicyclic cyclopropane system by a Lewis acid can induce an SN1-type ring-opening. This generates a stabilized carbocationic intermediate that can then undergo various subsequent reactions. For example, treatment of trans-2-aroyl-3-arylcyclopropane-1,1-dicarboxylates with aluminum(III) chloride leads to a cascade of ring-opening, fragmentation, recombination, and lactonization to form highly substituted 2-pyrones. dntb.gov.ua In contrast, using titanium(IV) chloride with the same substrates can result in a Nazarov cyclization to produce 1-indanones with high diastereoselectivity. dntb.gov.ua

In the case of 2-phenylcyclopropane-1,1-dinitrile, Lewis acids such as gallium trichloride (B1173362) can catalyze formal [3+n]-cycloaddition reactions. researchgate.net These transformations highlight the versatility of Lewis acids in directing the reaction pathways of functionalized cyclopropanes.

| Lewis Acid | Substrate | Product(s) | Reaction Type |

| AlCl₃ | trans-2-Aroyl-3-arylcyclopropane-1,1-dicarboxylates | 2-Pyrones | Ring-opening, fragmentation, recombination, lactonization. dntb.gov.ua |

| TiCl₄ | trans-2-Aroyl-3-arylcyclopropane-1,1-dicarboxylates | 1-Indanones | Nazarov cyclization. dntb.gov.ua |

| GaCl₃ | 2-Phenylcyclopropane-1,1-dinitrile | Annulated systems | [3+n]-cycloaddition. researchgate.net |

Photochemical Reaction Pathways

Photoinduced Isomerizations

Photochemical conditions can induce various isomerizations in molecules containing both cyclopropane and unsaturated moieties. For butadiene derivatives, the presence and position of methyl substituents can dramatically alter the photochemical behavior. nih.gov For instance, while an unsubstituted benzobicyclo[3.2.1]octadiene precursor undergoes photoinduced intramolecular cycloaddition, a dimethylated derivative may only exhibit geometrical isomerization due to steric hindrance from the methyl groups. nih.gov These methyl groups can also reduce the extent of conjugation, leading to a blue-shift in the absorption spectrum and a decrease in fluorescence efficiency due to increased molecular nonplanarity. nih.gov

Photochemically Driven Cyclopropane Formation

Photochemical methods have emerged as a robust strategy for the synthesis of cyclopropane rings. researchgate.net One approach involves the light-mediated generation of transient cyclopropenyl α,β-unsaturated esters from vinyl diazo esters. researchgate.net These intermediates can then undergo nucleophilic addition to yield densely functionalized cyclopropanes. researchgate.net This strategy has been successfully employed in the synthesis of β-N-heterocyclic cyclopropanoic esters through the reaction of vinyl diazo esters with N-heterocycles under blue LED irradiation. researchgate.net

Another pathway for cyclopropane formation involves the reaction of the methylidyne radical (CH) with 1,2-butadiene. uhmreactiondynamics.org This reaction proceeds through a barrierless addition of the radical to the carbon-carbon double bonds of the butadiene, forming doublet C₅H₇ intermediates. uhmreactiondynamics.org These intermediates can then undergo unimolecular decomposition via atomic hydrogen elimination to form various cyclic C₅H₆ isomers, including 1,2-bis(methylene)cyclopropane. uhmreactiondynamics.org

Cycloaddition Reactions of Cyclopropylallenes

Cyclopropylallenes are a unique class of compounds possessing two proximate reactive moieties: a strained cyclopropane ring and a versatile allene functional group. This arrangement allows for a diverse range of cycloaddition reactions, where either the allene or the cyclopropane, or both, can participate. Mechanistic investigations have revealed that the regioselectivity and stereoselectivity of these transformations are often dependent on the substitution pattern of the substrate, the nature of the reacting partner, and the type of catalysis employed. The allene itself offers two potential sites for cycloaddition: the proximal double bond (adjacent to the cyclopropyl group) and the distal double bond.

[2+1] Cycloadditions (Carbene Additions)

The [2+1] cycloaddition of carbenes or carbenoids to cyclopropylallenes represents a direct method for the synthesis of methylenecyclopropane (B1220202) derivatives. In these reactions, the carbene adds across one of the double bonds of the allene system. The regioselectivity of this addition is a key mechanistic aspect.

Carbenes are electron-deficient species that act as electrophiles, reacting with the nucleophilic π-bonds of the allene. libretexts.org The reaction is typically a concerted, single-step process, which ensures that the stereochemistry of the reactants is preserved in the product. libretexts.orgyoutube.com Various methods can be employed to generate carbenes, including the decomposition of diazo compounds, α-elimination from haloforms, or the use of carbenoid reagents like those in the Simmons-Smith reaction. libretexts.org

While specific studies on (3-methyl-1,2-butadienyl)cyclopropane are not extensively detailed in the reviewed literature, research on related systems, such as allenamides, provides insight into the mechanistic pathways. A gold-catalyzed [2+1] cycloaddition of allenamides with sulfoxonium ylides has been reported to produce cyclopropane derivatives efficiently. nih.gov In this process, the gold catalyst activates the allene, facilitating the nucleophilic attack of the ylide, which serves as a carbene equivalent. The reaction proceeds with good functional group tolerance and high efficiency. nih.gov The steric hindrance between the substituent on the allene (e.g., a sulfonamide group) and the gold catalyst can dictate the stereochemistry of the resulting cyclopropane. nih.gov

The general mechanism for carbene addition to an alkene involves the simultaneous formation of two new sigma bonds as the pi bond of the alkene breaks. youtube.com For an allene, the reaction can occur at either the proximal or distal double bond. The selectivity is often influenced by electronic and steric factors of both the allene and the carbene.

Table 1: Examples of [2+1] Cycloaddition with Allene Derivatives

| Allene Substrate | Carbene Source | Catalyst | Product Type | Yield | Reference |

| Allenamides | Sulfoxonium ylides | Gold(I) Complex | Substituted Cyclopropylamines | Good to Excellent | nih.gov |

This table illustrates a representative example of a [2+1] cycloaddition involving an allene system, as specific data for (3-methyl-1,2-butadienyl)cyclopropane was not available in the searched literature.

Higher-Order Cycloadditions (e.g., [3+2], [3+3])

Higher-order cycloadditions of cyclopropylallenes are powerful transformations for constructing five- and six-membered rings, which are core structures in many complex organic molecules. These reactions can proceed through various mechanisms, often catalyzed by transition metals, which can activate the substrate in unique ways. mdpi.comnih.gov

[3+2] Cycloadditions:

The [3+2] cycloaddition is a well-established method for synthesizing five-membered rings. mdpi.comnih.govrsc.org In the context of cyclopropylallenes, particularly 1-allene-vinylcyclopropanes, intramolecular [3+2] cycloadditions catalyzed by rhodium(I) have been developed. nih.govresearchgate.net These reactions construct cyclopentane-embedded bicyclic structures that possess quaternary stereocenters at the bridgehead position. researchgate.net

The mechanism of this rhodium-catalyzed reaction is proposed to involve the initial coordination of the rhodium complex to the substrate. This is followed by an oxidative addition step where the strained C-C bond of the cyclopropane ring is cleaved by the metal center, forming a rhodacyclohexene intermediate. Subsequent reductive elimination furnishes the bicyclo[3.3.0]octane product. nih.gov The reaction demonstrates how the cyclopropane ring can act as a three-carbon (3C) synthon in the cycloaddition.

Research by Liu and Yu on trans-2-allene-vinylcyclopropanes showed that various tethered substrates, including those with nitrogen-based linkers, undergo this transformation in moderate to high yields. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high efficiency.

Table 2: Rhodium-Catalyzed Intramolecular [3+2] Cycloaddition of 1-Allene-Vinylcyclopropanes

| Substrate Tether | Catalyst System | Product | Yield | Reference |

| NNs (N-tosyl, N-allyl) | Rh(CO)(PMe₃)₂Cl / AgOTf | Bicyclo[3.3.0]octane derivative | 80% | nih.gov |

| NTs (N-tosyl) | Rh(CO)(PMe₃)₂Cl / AgOTf | Bicyclo[3.3.0]octane derivative | 62-80% | nih.gov |

Data adapted from studies on 1-allene-vinylcyclopropanes, a class of cyclopropylallenes.

[3+3] and other Higher-Order Cycloadditions:

While [3+2] cycloadditions are more commonly reported, other higher-order cycloadditions involving allenes have also been investigated. For instance, [4+3] cycloadditions of allenes with dienes, catalyzed by platinum, can generate seven-membered carbocycles. rsc.org In these reactions, the allene typically acts as the three-carbon component. The mechanism involves the activation of the allene by the carbophilic metal catalyst, generating a zwitterionic intermediate that then undergoes a concerted [4+3] cycloaddition with the diene. rsc.org Although examples specifically initiating from a cyclopropylallene are scarce in the reviewed literature, the known reactivity patterns of allenes suggest that such transformations could be feasible, potentially leading to complex polycyclic systems.

Stereochemical Control and Stereoisomerism in Cyclopropane, 3 Methyl 1,2 Butadienyl Systems

Intrinsic Chirality: Axial Chirality of the Allene (B1206475) Unit

The (3-methyl-1,2-butadienyl)- substituent imparts a key stereochemical feature to the molecule due to the inherent axial chirality of the allene. An allene system, characterized by two cumulative double bonds (C=C=C), possesses a non-planar geometry. The two substituents at one terminus of the allene are in a plane perpendicular to the plane containing the two substituents at the other terminus.

For chirality to exist in an allene, each of the terminal carbon atoms must be attached to two different groups. In the case of the (3-methyl-1,2-butadienyl)- group, one terminal carbon is bonded to a cyclopropyl (B3062369) group and a hydrogen atom, while the other is bonded to two methyl groups. Because the substituents on the dimethyl-substituted carbon are identical, the (3-methyl-1,2-butadienyl)- fragment itself is achiral. However, when this group is part of a larger chiral molecule, its stereochemistry must be considered in relation to other stereocenters.

Diastereoselectivity in Cyclopropylallene Formation

The synthesis of cyclopropylallenes, such as Cyclopropane (B1198618), (3-methyl-1,2-butadienyl)-, often involves the cyclopropanation of a corresponding allene. The formation of the cyclopropane ring can lead to the generation of new stereocenters, and the relative orientation of these centers defines the diastereoselectivity of the reaction. The approach of the cyclopropanating agent to the allene double bond can be influenced by steric and electronic factors of the substituents on the allene.

Enantioselective Synthesis of Chiral Cyclopropylallenes

Achieving enantiocontrol in the synthesis of chiral cyclopropylallenes is a significant challenge that can be addressed through various catalytic and substrate-controlled strategies.

Chiral Catalyst-Controlled Approaches

The use of chiral transition metal catalysts, particularly those based on rhodium and copper, is a powerful method for effecting enantioselective cyclopropanations. nih.govacs.org These catalysts form a chiral environment around the metal-carbene intermediate, which then directs the stereochemical outcome of the addition to the alkene or allene. For the synthesis of enantiomerically enriched cyclopropylallenes, a chiral catalyst would differentiate between the two enantiotopic faces of the allene's double bond.

While numerous chiral catalysts have been developed for asymmetric cyclopropanation, their application to the specific synthesis of enantiopure Cyclopropane, (3-methyl-1,2-butadienyl)- has not been explicitly detailed in published research. The efficiency and enantioselectivity of such a process would be highly dependent on the catalyst structure and the reaction conditions.

Table 1: Representative Chiral Catalysts for Asymmetric Cyclopropanation of Allenes

| Catalyst Type | Metal | Chiral Ligand Example | Typical Substrates |

| Dirhodium Carboxamidates | Rh(II) | Prolinate derivatives | Allenes, Alkenes |

| Copper-BOX/PyBox | Cu(I)/Cu(II) | Bis(oxazoline), Pyridine-bis(oxazoline) | Allenes, Alkenes |

This table represents common catalyst systems for asymmetric cyclopropanation of allenes in general, as specific data for the target compound is unavailable.

Asymmetric Induction in Cyclopropanation of Allenes

Asymmetric induction relies on the presence of a chiral element within the allene substrate to influence the stereochemical outcome of the cyclopropanation. This pre-existing chirality can be in the form of a chiral auxiliary attached to the allene or a stereocenter within the allene itself. This chiral information can direct the approach of the cyclopropanating reagent, leading to a diastereoselective and potentially enantioselective synthesis. For instance, if a chiral auxiliary were present on the allene precursor to (3-methyl-1,2-butadienyl)cyclopropane, it could create a steric bias, favoring the formation of one diastereomer. Subsequent removal of the auxiliary would then yield the enantiomerically enriched product.

Stereospecificity of Rearrangement Processes

Vinylcyclopropanes are known to undergo thermally or photochemically induced rearrangements, most notably the vinylcyclopropane-cyclopentene rearrangement. wikipedia.org This pericyclic reaction is often stereospecific, meaning that the stereochemistry of the starting vinylcyclopropane (B126155) dictates the stereochemistry of the resulting cyclopentene (B43876).

A molecule like Cyclopropane, (3-methyl-1,2-butadienyl)- can be considered a type of vinylcyclopropane, where one of the double bonds of the allene acts as the "vinyl" group. If this compound were to undergo a rearrangement, the stereochemistry of both the cyclopropane ring and the allene's chiral axis could influence the stereochemical outcome of the product. The concerted nature of many pericyclic reactions means that the stereochemical information from the reactant is transferred to the product in a predictable manner. For example, a suprafacial nih.govrsc.org-sigmatropic rearrangement would proceed with a specific and predictable transfer of stereochemistry. rsc.org

Configurational Stability and Isomerization

The configurational stability of a chiral molecule refers to its ability to resist racemization or epimerization under a given set of conditions. For a chiral cyclopropylallene, there are two main considerations for configurational stability: the stereocenters on the cyclopropane ring and the chiral axis of the allene.

The stereocenters of a cyclopropane ring are generally configurationally stable under normal conditions due to the high barrier to ring-opening. However, the axial chirality of the allene moiety can be more susceptible to isomerization, particularly at elevated temperatures or in the presence of certain catalysts. The energy barrier for the rotation around the C=C=C axis determines the configurational stability of the allene. For a 1,3-disubstituted allene to be configurationally stable at room temperature, the barrier to rotation should be sufficiently high. The substituents on the allene play a crucial role in determining this barrier; bulky substituents tend to increase the stability. In the case of (3-methyl-1,2-butadienyl)cyclopropane, the interaction between the cyclopropyl group and the methyl groups would influence this rotational barrier.

Theoretical and Computational Investigations of Cyclopropane, 3 Methyl 1,2 Butadienyl

Quantum Mechanical Studies of Electronic Structure

Quantum mechanical calculations have been instrumental in understanding the intricate bonding and electronic properties of molecules that combine strained rings with unsaturated systems. For (3-methyl-1,2-butadienyl)cyclopropane, these studies focus on the interplay between the cyclopropane (B1198618) ring's unique bonding characteristics and the electronic nature of the adjacent allene (B1206475) moiety.

Analysis of Strained Cyclopropane Ring Bonding (e.g., "Banana Bonds")

The bonding in a cyclopropane ring deviates significantly from that of typical alkanes. The C-C-C bond angles are constrained to 60°, a substantial departure from the ideal sp³ hybrid angle of 109.5°. This geometric constraint leads to significant angle strain. To accommodate this, the carbon-carbon bonds are described as "bent" or "banana bonds," where the regions of maximum electron density lie outside the direct internuclear axis. This model suggests that the C-C bonds in cyclopropane have a degree of π-character.

Computational studies, often employing methods like density functional theory (DFT), can quantify this phenomenon. For instance, analysis of the electron density of substituted cyclopropanes reveals that the bond critical points—locations where the gradient of the electron density is zero—are displaced from the straight line connecting the carbon nuclei. This displacement is a quantitative measure of the bond path curvature. These computational approaches highlight the unusual reactivity of cyclopropane's C-C bonds, which can behave more like unsaturated bonds with π-character than typical saturated σ-bonds. This inherent strain and unusual bonding in the cyclopropyl (B3062369) group of (3-methyl-1,2-butadienyl)cyclopropane are crucial for understanding its electronic properties and reactivity.

Electronic Properties of the Allene System

The allene functional group, characterized by its two cumulative double bonds (C=C=C), possesses a unique electronic structure. The central carbon is sp-hybridized, while the terminal carbons are sp²-hybridized. This arrangement results in two perpendicular π-systems.

In the case of (3-methyl-1,2-butadienyl)cyclopropane, a key area of investigation has been the interaction between the cyclopropane ring's orbitals and the allene's π-orbitals. Photoelectron spectroscopy, combined with molecular orbital calculations such as MINDO/3, has been used to study a series of alkyl-substituted cyclopropylallenes. These studies have shown that the highest occupied molecular orbital (HOMO) is typically the π-MO of the double bond adjacent to the three-membered ring. The interaction between the cyclopropyl ring orbitals and the non-adjacent double bond of the allene system is found to be minimal. MINDO/3 calculations have been successful in predicting the energy splittings between the double bond orbitals and the π-type molecular orbitals of the cyclopropane ring, particularly in bisected conformations where orbital overlap is maximized.

| Property | Observation | Method |

| Highest Occupied Molecular Orbital (HOMO) | The π-MO of the C=C bond adjacent to the cyclopropane ring. | Photoelectron Spectroscopy & MINDO/3 Calculations |

| Orbital Interaction | Little to no interaction between cyclopropane MOs and the nonadjacent C=C bond of the allene. | Photoelectron Spectroscopy & MINDO/3 Calculations |

| Energy Level Prediction | Accurate prediction of energy splittings between the adjacent C=C π-MO and the cyclopropane π-type MOs. | MINDO/3 Calculations |

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides powerful tools to explore the potential reaction pathways of complex molecules like (3-methyl-1,2-butadienyl)cyclopropane. While specific studies on this exact molecule are not extensively documented, analogies can be drawn from computational investigations of the closely related vinylcyclopropane (B126155) rearrangement. The presence of a cyclopropane ring adjacent to an unsaturated system makes it a candidate for similar thermal rearrangements.

Transition State Analysis and Energy Profiles (e.g., DFT calculations for rearrangements)

The thermal rearrangement of vinylcyclopropanes to cyclopentenes is a classic example of a reaction that has been extensively studied using computational methods, particularly Density Functional Theory (DFT) with functionals like B3LYP. These studies calculate the potential energy surface of the reaction, identifying the structures of transition states and intermediates, and determining the activation energies for different pathways.

For a molecule like (3-methyl-1,2-butadienyl)cyclopropane, a similar rearrangement would involve the cleavage of a C-C bond in the cyclopropane ring to form a diradical intermediate, which could then cyclize to form a five-membered ring. DFT calculations would be employed to model this process, calculating the energy profile for the bond-breaking and bond-forming steps. These calculations can predict the feasibility of such a rearrangement and whether it would proceed through a concerted mechanism (a single transition state) or a stepwise mechanism involving a distinct diradical intermediate. The stereospecificity of such reactions has also been successfully rationalized using UB3LYP/6-31G* methodology, which can rank the energy barriers for different stereoisomeric pathways.

Diradical and Carbocationic Intermediate Characterization

The rearrangement of vinylcyclopropanes often proceeds through diradical intermediates. Computational methods are crucial for characterizing these transient species. Methods like Complete Active Space Self-Consistent Field (CASSCF) are often used in conjunction with DFT to provide a more accurate description of the electronic structure of these open-shell singlet diradicals. These calculations reveal that the structures on the primary reaction pathway have significant diradical character. Higher energy diradical species are often responsible for the scrambling of stereochemistry observed in some of these rearrangements.

In addition to diradical pathways, carbocationic rearrangements can also be investigated computationally, especially under acidic conditions. Quantum-chemical computations can resolve the structures of potential carbocationic intermediates, such as those involving protonated cyclopropane structures, and calculate the energy barriers for subsequent rearrangements like 1,2-hydride or alkyl shifts. For (3-methyl-1,2-butadienyl)cyclopropane, protonation of the allene could initiate a cascade of carbocationic rearrangements, the pathways of which could be mapped out using these computational techniques.

| Computational Method | Application in Rearrangement Studies | Key Findings for Analogous Systems |

| DFT (e.g., B3LYP) | Calculation of potential energy surfaces, transition state geometries, and activation energies. | Identifies whether the mechanism is concerted or stepwise; predicts reaction stereoselectivity. |

| CASSCF | Accurate electronic structure determination of diradical intermediates and transition states. | Confirms the diradical character of intermediates on the reaction pathway. |

| Molecular Dynamics (e.g., PBE) & CCSD(T) | Elucidation of carbocationic rearrangement mechanisms and barrier heights. | Resolves the structure of protonated cyclopropane intermediates and predicts rearrangement outcomes. |

Conformational Analysis and Interconversion Barriers

The relative orientation of the (3-methyl-1,2-butadienyl)- group with respect to the cyclopropane ring is a key determinant of the molecule's reactivity and spectroscopic properties. Conformational analysis involves identifying the stable conformers (energy minima) and the transition states that connect them, thereby determining the barriers to interconversion.

For cyclopropylallenes, a critical conformational parameter is the dihedral angle between the plane of the cyclopropane ring and the plane of the adjacent π-bond of the allene. The "bisected" conformation, where this dihedral angle is 0°, allows for maximum overlap between the cyclopropane's Walsh orbitals and the allene's π-system. This conformation is often assumed to be the most stable for related systems like vinylcyclopropane and is used as the starting point for reaction mechanism calculations.

Prediction of Spectroscopic Parameters

The prediction of spectroscopic parameters for Cyclopropane, (3-methyl-1,2-butadienyl)- relies on the understanding that the spectrum of a molecule is a composite of the contributions from its individual structural components. The unique electronic environment of the cyclopropane ring, characterized by its strained σ-bonds, and the linear, sp-hybridized system of the allene group are the primary determinants of its spectral properties.

The proton NMR spectrum is predicted to be complex due to the molecule's asymmetry. The chemical shifts are influenced by the magnetic anisotropy of both the cyclopropane ring and the allene group. The cyclopropane ring is known to induce a significant upfield shift for its attached protons. acs.orgresearchgate.netnih.gov

Cyclopropyl Protons: The methine proton on the carbon attached to the allene group and the four methylene (B1212753) protons on the other two carbons of the ring are expected to be magnetically distinct. They would likely appear in the characteristic upfield region for cyclopropanes, typically between 0.2 and 1.5 ppm. acs.orgresearchgate.net The methine proton would be the most downfield of this group due to its proximity to the π-system.

Allenic Proton: The single proton on the terminal sp² carbon of the allene group (=C-H) is expected to resonate in the typical alkene region, estimated to be around 4.5 - 5.5 ppm.

Methyl Protons: The two methyl groups attached to the other terminal sp² carbon of the allene are equivalent. They would produce a single, strong signal in the vinylic methyl region, likely around 1.6 - 1.8 ppm.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Cyclopropyl -CH₂- | ~ 0.2 - 0.8 | Complex Multiplets |

| Cyclopropyl -CH- | ~ 0.8 - 1.5 | Multiplet |

| Allenic =C(CH₃)₂ | ~ 1.6 - 1.8 | Singlet or Doublet |

| Allenic =CH- | ~ 4.5 - 5.5 | Multiplet |

The carbon NMR spectrum is predicted to show eight distinct signals, corresponding to each carbon atom in the molecule.

Cyclopropyl Carbons: The carbons of the cyclopropane ring are highly shielded and are expected to appear significantly upfield, typically in the range of 3 to 20 ppm.

Allenic Carbons: The allene carbons have highly characteristic chemical shifts. The central, sp-hybridized carbon is exceptionally deshielded and is predicted to have a chemical shift well above 200 ppm. The two terminal, sp²-hybridized carbons are expected in the range of 75 to 100 ppm.

Methyl Carbons: The two equivalent methyl carbons are predicted to appear in the typical aliphatic region, around 20-25 ppm.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl -CH₂- | ~ 3 - 10 |

| Cyclopropyl -CH- | ~ 10 - 20 |

| Methyl (-CH₃) | ~ 20 - 25 |

| Allenic =CH- | ~ 75 - 85 |

| Allenic =C(CH₃)₂ | ~ 90 - 100 |

| Allenic -C= | ~ 200 - 215 |

The IR spectrum is dominated by the characteristic vibrations of its functional groups. Computational frequency calculations would be necessary to determine the precise wavenumbers, but predictions can be made based on known ranges.

C-H Stretching: Vibrations for sp³ C-H bonds (cyclopropyl and methyl) are expected just below 3000 cm⁻¹. The C-H bonds on the cyclopropane ring may also show absorptions slightly above 3000 cm⁻¹, a characteristic feature of strained rings. docbrown.info The sp² C-H stretch of the allene group is predicted to appear in the 3000-3100 cm⁻¹ region. orgchemboulder.com

Allene C=C=C Stretching: The most characteristic feature is the asymmetric stretching of the C=C=C bond system, which gives rise to a sharp, medium-to-strong absorption band in the 1950-1980 cm⁻¹ region. acs.org

C=C Stretching: A weaker C=C stretch associated with the substituted double bond of the allene may appear around 1640-1680 cm⁻¹. orgchemboulder.com

CH₂ Bending/Scissoring: The scissoring vibration of the cyclopropyl CH₂ groups is expected around 1440-1480 cm⁻¹. docbrown.info

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|

| =C-H Stretch (Allenic) | 3000 - 3100 | Medium |

| -C-H Stretch (Cyclopropyl) | 3040 - 3080 | Medium |

| -C-H Stretch (Methyl) | 2850 - 2960 | Strong |

| C=C=C Asymmetric Stretch | 1950 - 1980 | Medium-Strong, Sharp |

| C=C Stretch | 1640 - 1680 | Weak-Medium |

| -CH₂- Deformation (Cyclopropyl) | 1440 - 1480 | Medium |

The primary chromophore, the part of the molecule responsible for absorbing UV-Vis light, is the 1,2-butadienyl (allene) system. youtube.com Simple, non-conjugated allenes typically exhibit absorption maxima (λ_max) in the far-UV region, often below 200 nm, corresponding to π → π* electronic transitions.

The presence of the cyclopropyl group and two methyl groups as substituents on the allene chromophore is expected to cause a slight bathochromic (red) shift, moving the λ_max to a longer wavelength compared to an unsubstituted allene. However, because the cyclopropyl group does not extend the π-conjugation in the same way a double bond would, this shift is predicted to be modest. libretexts.org The molecule is expected to be colorless, with its primary absorption remaining in the UV region, likely between 210 and 230 nm.

Advanced Spectroscopic Characterization of Cyclopropane, 3 Methyl 1,2 Butadienyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For Cyclopropane (B1198618), (3-methyl-1,2-butadienyl)-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques provides a complete picture of its structure.

The ¹H NMR spectrum of Cyclopropane, (3-methyl-1,2-butadienyl)- is expected to exhibit distinct signals corresponding to the different proton environments in the molecule. The cyclopropane ring protons typically appear in the upfield region of the spectrum, usually between 0.2 and 1.5 ppm, due to the ring current effect. youtube.com The protons on the carbons adjacent to the allene (B1206475) group will be deshielded and thus shifted downfield.

The allenic proton (=CH-) is anticipated to resonate in the range of 4.5 to 5.5 ppm. The methyl protons of the 3-methyl-1,2-butadienyl group are expected to show a signal around 1.7 ppm. chemicalbook.com The exact chemical shifts and coupling constants are influenced by the molecule's specific conformation and the anisotropic effects of the functional groups.

Predicted ¹H NMR Data for Cyclopropane, (3-methyl-1,2-butadienyl)-

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| Cyclopropyl (B3062369) H (CH attached to allene) | ~1.0 - 1.5 | Multiplet | |

| Cyclopropyl H (CH₂) | ~0.2 - 0.8 | Multiplets | |

| Allenic H (=CH-) | ~4.5 - 5.5 | Quartet | ~3 Hz |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbons of the cyclopropane ring are characteristically shielded and appear at high field, typically between 0 and 30 ppm. youtube.com The central carbon of the allene group (C=C=C) is highly deshielded and is expected to have a chemical shift in the range of 200-215 ppm. The terminal allenic carbons (=C=) usually resonate between 75 and 95 ppm. The methyl carbons will appear in the upfield region, typically around 20 ppm.

Predicted ¹³C NMR Data for Cyclopropane, (3-methyl-1,2-butadienyl)-

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Cyclopropyl C (CH attached to allene) | ~15 - 25 |

| Cyclopropyl C (CH₂) | ~5 - 15 |

| Allenic C (central, =C=) | ~200 - 215 |

| Allenic C (terminal, attached to cyclopropane) | ~85 - 95 |

| Allenic C (terminal, with methyl groups) | ~90 - 100 |

Two-dimensional NMR techniques are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the proton-proton coupling network. Cross-peaks would be expected between the allenic proton and the methyl protons, confirming their proximity. Correlations would also be observed among the cyclopropyl protons, helping to delineate their specific assignments.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum would link the proton signals to their corresponding carbon signals, for instance, connecting the allenic proton signal to the terminal allenic carbon signal and the methyl proton signals to the methyl carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for establishing the connectivity between the cyclopropyl ring and the 3-methyl-1,2-butadienyl substituent. Key HMBC correlations would be expected between the cyclopropyl protons and the allenic carbons, as well as between the methyl protons and the other allenic carbons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.

The IR spectrum of Cyclopropane, (3-methyl-1,2-butadienyl)- is expected to show characteristic absorption bands for both the cyclopropane ring and the allene moiety. The C-H stretching vibrations of the cyclopropane ring typically appear at high wavenumbers, around 3000-3100 cm⁻¹. chemicalbook.com The most characteristic feature of the allene group is the asymmetric C=C=C stretching vibration, which gives a strong absorption band in the region of 1950-1970 cm⁻¹. chemicalbook.com The symmetric stretch is usually weak and may not be observed.

Predicted IR Absorption Bands for Cyclopropane, (3-methyl-1,2-butadienyl)-

| Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

|---|---|---|

| Cyclopropyl C-H stretch | ~3000 - 3100 | Medium |

| Alkyl C-H stretch | ~2850 - 3000 | Medium-Strong |

| Asymmetric C=C=C stretch (Allene) | ~1950 - 1970 | Strong |

| C=C stretch (Allene, symmetric) | ~1060 - 1070 | Weak/Absent |

| Cyclopropane ring deformation ("breathing") | ~1000 - 1050 | Medium |

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric C=C=C stretching vibration of the allene group, which is often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum around 1060-1070 cm⁻¹. The cyclopropane ring breathing mode also gives a characteristic Raman signal. Raman spectroscopy can be particularly useful for identifying the carbon-carbon double bonds within the allenyl group.

Synthetic Utility and Transformative Applications of Cyclopropane, 3 Methyl 1,2 Butadienyl

Role as a Versatile Intermediate in Organic Synthesis

The unique structural combination of a strained cyclopropane (B1198618) ring directly attached to a reactive allene (B1206475) system positions Cyclopropane, (3-methyl-1,2-butadienyl)- as a highly versatile intermediate in organic synthesis. The high ring strain of the cyclopropane (approximately 27.5 kcal/mol) provides a thermodynamic driving force for a variety of ring-opening reactions. The adjacent allene functionality, with its perpendicular π-systems, can participate in a wide array of pericyclic reactions, cycloadditions, and transition metal-catalyzed transformations.

The interplay between these two functional groups is expected to allow for sequential or concerted reactions, leading to a rapid increase in molecular complexity from a relatively simple starting material. The reactivity of either the cyclopropane or the allene can be selectively harnessed depending on the reaction conditions and reagents employed, making it a tunable building block for the synthesis of diverse molecular architectures.

Construction of Complex Carbocyclic and Heterocyclic Frameworks

The inherent reactivity of the vinylcyclopropane (B126155) and allenyl systems makes this compound a powerful tool for the construction of more complex ring systems.

Access to Five-Membered Rings (e.g., Cyclopentenes)

One of the most well-documented transformations of vinylcyclopropanes is the vinylcyclopropane-cyclopentene rearrangement. This thermally or photochemically induced pericyclic reaction proceeds through a diradical intermediate or a concerted encyclopedia.pubresearchgate.net-sigmatropic shift to expand the three-membered ring into a five-membered ring. In the case of Cyclopropane, (3-methyl-1,2-butadienyl)-, this rearrangement would be expected to yield a cyclopentene (B43876) derivative with an appended allene or a related diene system, depending on the subsequent reactivity of the allene moiety under the reaction conditions.

Furthermore, transition metal catalysis, particularly with rhodium(I) complexes, is known to facilitate intramolecular [3+2] cycloadditions of substrates containing both a vinylcyclopropane and an allene. This process would lead to the formation of bicyclic systems containing a five-membered ring, offering a stereocontrolled route to complex carbocyclic frameworks.

Formation of Fused and Spirocyclic Systems

The presence of multiple reactive sites within Cyclopropane, (3-methyl-1,2-butadienyl)- provides opportunities for the synthesis of intricate fused and spirocyclic systems. Intramolecular cycloadditions are a key strategy in this regard. For instance, an intramolecular Diels-Alder reaction could occur if the allene participates as a dienophile with a diene tethered to the cyclopropane.

More directly, transition metal-catalyzed intramolecular cycloadditions of allenyl-vinylcyclopropanes are expected to be a powerful method for constructing fused bicyclic structures. Rhodium(I) catalysts, for example, can mediate a formal [3+2] cycloaddition where the vinylcyclopropane acts as a three-carbon component and the allene as a two-carbon component, leading to the formation of a cyclopentane (B165970) ring fused to the original structure. Depending on the tether connecting the reactive moieties (if any), this can lead to a variety of fused or bridged ring systems. The synthesis of spirocycles could be envisioned through multi-step sequences that take advantage of the differential reactivity of the cyclopropane and allene groups.

Precursors for Polyunsaturated Molecules and 1,3-Dienes

The strained cyclopropane ring can be readily opened to generate unsaturated systems. Acid- or transition metal-catalyzed rearrangements of vinylcyclopropanes are known to produce 1,3-dienes. For Cyclopropane, (3-methyl-1,2-butadienyl)-, such a rearrangement would lead to a conjugated triene or a related polyunsaturated system. Rhodium complexes, for instance, are known to catalyze the rearrangement of vinylcyclopropanes to afford 1,3-dienes. scribd.com

Additionally, the allene moiety itself can undergo rearrangement to a conjugated diene. Acid-mediated rearrangements of allenes typically proceed through protonation of the central sp-hybridized carbon, leading to a stabilized carbocation that can then eliminate a proton to form a thermodynamically more stable 1,3-diene. encyclopedia.pubmdpi.com The specific product would depend on the substitution pattern and the reaction conditions.

The combination of these potential rearrangements makes Cyclopropane, (3-methyl-1,2-butadienyl)- a promising precursor for a variety of polyunsaturated molecules, which are valuable building blocks in organic synthesis and are present in numerous natural products.

Strategic Building Block in Target-Oriented Synthesis

Given its potential to undergo a variety of complexity-building transformations, Cyclopropane, (3-methyl-1,2-butadienyl)- represents a strategic building block for the total synthesis of natural products and other complex target molecules. The ability to construct five-membered rings, fused and spirocyclic systems, and polyunsaturated chains from a single precursor allows for convergent and efficient synthetic routes.

While specific examples of the application of Cyclopropane, (3-methyl-1,2-butadienyl)- in total synthesis are not yet reported in the literature, the utility of the vinylcyclopropane and allene functionalities is well-established. For example, the vinylcyclopropane-cyclopentene rearrangement has been a key step in the synthesis of numerous natural products. Therefore, it is anticipated that Cyclopropane, (3-methyl-1,2-butadienyl)- could serve as a valuable starting material for the synthesis of terpenes, steroids, and other natural products containing complex carbocyclic cores.

Q & A

Basic Questions

Q. What structural and electronic properties of (3-methyl-1,2-butadienyl)-cyclopropane contribute to its unique reactivity?

- Methodological Insight : The cyclopropane ring’s 60° bond angles induce significant ring strain (~27.5 kcal/mol), which drives reactivity toward ring-opening or insertion reactions. The (3-methyl-1,2-butadienyl) substituent further introduces steric and electronic effects, such as hyperconjugation between the cyclopropane σ-bonds and adjacent π-systems, enhancing electrophilic or nucleophilic behavior. Structural analysis via X-ray crystallography or DFT calculations (e.g., bond angles, strain energy) is critical for understanding reactivity .

Q. What synthetic strategies are effective for constructing cyclopropane rings in derivatives like (3-methyl-1,2-butadienyl)-cyclopropane?

- Methodological Insight : Common methods include:

- Carbenoid Insertion : Using transition-metal catalysts (e.g., Rh, Cu) to transfer carbenoids to alkenes .

- Pd-Catalyzed C–H Functionalization : Direct cyclopropanation of allylic C–H bonds, enabling atom-efficient synthesis .

- Freund Reaction : Alkylation of 1,3-dihalides with sodium to form cyclopropanes .

Experimental optimization (e.g., solvent, temperature) is essential to minimize side reactions like dimerization .

Advanced Research Questions

Q. How can computational force fields be refined to model cyclopropane-containing systems accurately?

- Methodological Insight : The OPLS-AA force field requires parameter adjustments for cyclopropane’s unique bonding. Hybrid quantum mechanics/molecular mechanics (QM/MM) simulations can match bonded parameters (bond angles, dihedrals) to quantum mechanical reference data. For example, angle force constants for cyclopropane rings must account for pseudo-π interactions, improving conformational predictions in peptides or drug analogs .

Q. What experimental approaches resolve contradictions in kinetic data for cyclopropane derivatives under varying conditions?

- Methodological Insight : Use temperature-controlled kinetic studies (e.g., 24–45°C in acetonitrile) with flow NMR or UV-Vis spectroscopy to monitor reaction rates. For example, 3-methyl-1,2-xylylene derivatives exhibit Arrhenius behavior, but deviations at higher temperatures may arise from competing pathways (e.g., dimerization vs. ring-opening). Data normalization and Eyring plot analysis can reconcile discrepancies .

Q. How do catalytic insertion reactions into cyclopropane rings enable the synthesis of bioactive compounds?

- Methodological Insight : GaCl3-catalyzed insertions with isocyanides or CO facilitate ring expansion, yielding γ-lactam or bicyclic frameworks. This methodology was applied to synthesize belactosin C analogs, where cyclopropane serves as a rigid scaffold to enforce bioactive conformations. Reaction monitoring via LC-MS and stereochemical analysis (e.g., NOESY NMR) are critical for optimizing yields .

Q. How can researchers address discrepancies in cyclopropane derivative synthesis outcomes across different catalytic systems?

- Methodological Insight : Compare reaction mechanisms (e.g., radical vs. ionic pathways) using isotopic labeling (²H/¹³C) or kinetic isotope effects. For example, Rh-catalyzed cyclopropanation may favor stereoselectivity via carbenoid intermediates, while Pd systems enable regioselective C–H activation. Cross-referencing with computational studies (e.g., transition state modeling) clarifies catalyst-dependent outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.